molecular formula C13H10N2O8S B12546927 Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester CAS No. 154853-46-0

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester

Cat. No.: B12546927
CAS No.: 154853-46-0
M. Wt: 354.29 g/mol
InChI Key: KZXXNBLCBLVRKT-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a sulfonic acid ester characterized by a methoxy group at the para position of the benzene ring and a 2,4-dinitrophenyl ester moiety. This compound belongs to a class of active esters often utilized in organic synthesis, particularly in peptide and cephalosporin derivatization, where reactive esters facilitate acylation reactions . Its structure combines electron-withdrawing nitro groups (enhancing electrophilicity) with the sulfonate ester’s hydrolytic stability, making it valuable in controlled chemical transformations.

Properties

CAS No.

154853-46-0

Molecular Formula

C13H10N2O8S

Molecular Weight

354.29 g/mol

IUPAC Name

(2,4-dinitrophenyl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C13H10N2O8S/c1-22-10-3-5-11(6-4-10)24(20,21)23-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3

InChI Key

KZXXNBLCBLVRKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme:

4-Methoxybenzenesulfonic acid + 2,4-Dinitrophenol → Product + H₂O
Conditions: H₂SO₄ (5–10% w/w), ethanol, reflux (4–6 hours).

Advantages:

  • Simple setup with readily available reagents.
  • No need for expensive coupling agents.

Limitations:

  • Moderate yields (50–60%) due to competitive hydrolysis of the sulfonic acid.
  • Requires careful handling of 2,4-dinitrophenol (explosive risk).

Example Protocol :

  • Dissolve 4-methoxybenzenesulfonic acid (1 eq) and 2,4-dinitrophenol (1.1 eq) in ethanol.
  • Add H₂SO₄ (5% w/w) and reflux for 4–6 hours.
  • Neutralize with NaHCO₃, filter, and recrystallize from aqueous ethanol.

Sulfonic Acid Chloride Method

Converting 4-methoxybenzenesulfonic acid to its sulfonyl chloride intermediate enhances electrophilicity, enabling efficient esterification.

Reaction Scheme:

4-Methoxybenzenesulfonic acid → 4-Methoxybenzenesulfonyl chloride (with SOCl₂)
4-Methoxybenzenesulfonyl chloride + 2,4-Dinitrophenol → Product + HCl

Reagents/Conditions:

  • Step 1 : SOCl₂ or PCl₅, anhydrous DCM, 0–5°C.
  • Step 2 : Pyridine (base), RT, 2–3 hours.

Advantages:

  • High yields (70–80%) due to improved electrophilicity.
  • Minimizes side reactions.

Limitations:

  • Requires anhydrous conditions for sulfonyl chloride stability.

Example Protocol :

  • Treat 4-methoxybenzenesulfonic acid with excess SOCl₂ in DCM.
  • Evaporate excess SOCl₂, add 2,4-dinitrophenol and pyridine.
  • Stir at RT, extract with DCM, and purify via column chromatography.

Coupling Agent-Mediated Synthesis

DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the sulfonic acid for nucleophilic attack.

Reaction Scheme:

4-Methoxybenzenesulfonic acid + DCC → Activated intermediate → Product (with 2,4-dinitrophenol)

Reagents/Conditions:

  • DCC or EDC, DMAP (catalyst), anhydrous DCM, 0°C → RT.

Advantages:

  • High yields (85–90%) with minimal side products.
  • Mild conditions suitable for sensitive substrates.

Limitations:

  • Cost of coupling agents.

Example Protocol :

  • Mix 4-methoxybenzenesulfonic acid, DCC (1.2 eq), and DMAP (0.1 eq) in DCM.
  • Add 2,4-dinitrophenol (1.1 eq) at 0°C.
  • Stir at RT for 12 hours, filter dicyclohexylurea, and isolate product.

Dimethyl Sulfate/DMF Activation

This method leverages dimethyl sulfate and DMF to generate a reactive intermediate.

Reaction Scheme:

4-Methoxybenzenesulfonic acid + Dimethyl sulfate → Activated species → Product (with 2,4-dinitrophenol)

Reagents/Conditions:

  • Dimethyl sulfate (1.5 eq), DMF, 50°C, 2–4 hours.

Advantages:

  • Avoids handling of hazardous chlorides.
  • Moderate yields (60–70%).

Limitations:

  • Methylating agents may introduce impurities.

Example Protocol :

  • React 4-methoxybenzenesulfonic acid with dimethyl sulfate in DMF at 50°C.
  • Quench with 2,4-dinitrophenol, dilute with water, and extract with EtOAc.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Key References
Direct Esterification H₂SO₄, ethanol, reflux 50–60
Sulfonic Acid Chloride SOCl₂, pyridine, DCM 70–80
Coupling Agent (DCC) DCC, DMAP, DCM, RT 85–90
Dimethyl Sulfate/DMF Dimethyl sulfate, DMF, 50°C 60–70

Critical Considerations

  • Safety : 2,4-Dinitrophenol is explosive and highly toxic; handle under inert atmosphere with appropriate PPE.
  • Purity : Use high-purity starting materials to avoid impurities (e.g., 2,4-dinitrophenoxide).
  • Scalability : Coupling agent methods are ideal for small-scale synthesis, while acid chloride methods suit industrial production.

Chemical Reactions Analysis

Hydrolysis

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester can undergo hydrolysis under both acidic and basic conditions. This reaction involves the cleavage of the ester bond, resulting in the regeneration of the original sulfonic acid and phenol. The mechanism of hydrolysis can be either stepwise or concerted, depending on the conditions and the nature of the leaving group .

Nucleophilic Substitution

This compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group acts as a leaving group. The reactivity is influenced by the electron-withdrawing nitro groups, which enhance the ability of the dinitrophenyl group to leave during nucleophilic attack.

Mechanistic Studies

Mechanistic studies on similar sulfonate esters suggest that hydrolysis often proceeds through a concerted mechanism, where the leaving group departs simultaneously with the nucleophilic attack. The nature of the leaving group significantly influences the reaction rate and mechanism .

Hydrolysis Rate Constants

CompoundLeaving GroupHydrolysis ConditionsRate Constant (k)
General SulfonatesAryloxideAlkaline (OH-)Varies with substituents
2,4-Dinitrophenyl Benzenesulfonate2,4-DinitrophenoxideAlkaline (OH-)Not specified, but follows concerted mechanism

Nucleophilic Substitution Parameters

NucleophileSolventTemperatureβnuc Value
Aryloxides20% DMSO in H₂O25°C0.72 (concerted process)
Phenoxides20% DMSO in H₂O25°CVaries with substituents

Scientific Research Applications

Organic Synthesis

Acyl Transfer Reactions
One significant application of benzenesulfonic acid derivatives, including 4-methoxy-, 2,4-dinitrophenyl ester, is in acyl transfer reactions. Research has demonstrated that these compounds can facilitate the transfer of acyl groups in various organic reactions. For instance, studies have shown that the reaction kinetics involving these esters can be influenced by the nature of the nucleophile and solvent conditions, leading to insights into reaction mechanisms and efficiency .

Synthesis of Biologically Active Compounds
Benzenesulfonic acid esters are often used as intermediates in the synthesis of biologically active compounds. The ability to modify the sulfonate group allows for the creation of a variety of derivatives that can exhibit different pharmacological properties. For example, compounds derived from benzenesulfonic acid have been evaluated for anticancer activity, demonstrating promising results against various tumor cell lines .

Antiproliferative Properties
Research has highlighted the antiproliferative effects of benzenesulfonic acid derivatives on cancer cells. Specifically, studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests indicated that some compounds exhibit significant cytotoxicity against specific tumor cell lines while being less harmful to non-tumor cells . This selectivity is vital for developing targeted cancer therapies.

Mechanism of Action
The mechanism by which these compounds exert their effects often involves inducing apoptosis (programmed cell death) and disrupting normal cellular processes. For instance, one study noted that a derivative activated caspase-3 pathways and induced cell-cycle arrest in cancer cells, suggesting a multi-faceted approach to combating tumor growth .

Environmental Impact

Potential Contaminants
The environmental implications of benzenesulfonic acid derivatives are also a concern. Studies have indicated that certain aromatic sulfonic acids may persist in the environment and could potentially act as contaminants due to their stability and resistance to degradation . Monitoring these compounds is essential for assessing their ecological impact and ensuring compliance with environmental regulations.

  • Anticancer Activity Study
    A study published in PubMed investigated the effects of benzenesulfonic acid derivatives on human cancer cell lines. The results showed a significant reduction in cell viability, particularly against renal carcinoma cells (786-0), highlighting the potential for these compounds in therapeutic applications .
  • Environmental Assessment
    An environmental study assessed the persistence of aromatic sulfonic acids in aquatic systems. The findings suggested that certain derivatives could accumulate in sediments and affect local ecosystems, necessitating further research into their long-term impacts .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound a potential candidate for enzyme inhibition and other therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonic Acid Esters

Compound Name Substituents on Benzene Ring Ester Group Key Applications/Properties Toxicity (LD50, mg/kg) References
Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester 4-methoxy, sulfonate ester 2,4-dinitrophenyl Active ester for acylation reactions Not reported
Benzenesulfonic acid, 2,4-dichlorophenyl ester (Genite) None (base sulfonate) 2,4-dichlorophenyl Agricultural pesticide (historical) Oral (rat): 1000
Benzenesulfonic acid, p-nitrophenyl ester None (base sulfonate) p-nitrophenyl Enzyme activity assays IP > 500
Benzenesulfonic acid, 4-methyl-, 4-chlorophenyl ester 4-methyl, sulfonate ester 4-chlorophenyl Industrial intermediates Not reported
2,4-Dinitrophenyl acetate Acetate ester 2,4-dinitrophenyl Research reagent (UV-active) Not reported

Notes:

  • Reactivity : The 2,4-dinitrophenyl group in the target compound enhances electrophilicity compared to chlorophenyl or methyl-substituted analogs, accelerating nucleophilic substitution reactions in synthesis .
  • Toxicity : Esters with nitro groups (e.g., p-nitrophenyl) generally exhibit higher acute toxicity than halogenated derivatives (e.g., 2,4-dichlorophenyl ester), though specific data for the target compound is lacking .

Research Findings and Data Gaps

    Biological Activity

    Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antitumor, and other pharmacological effects, supported by case studies and research findings.

    Chemical Structure and Properties

    The compound features a sulfonic acid group, a methoxy group, and dinitrophenyl moieties. The presence of these functional groups is crucial for its biological activity.

    Antibacterial Activity

    Research has shown that compounds similar to benzenesulfonic acid derivatives exhibit notable antibacterial properties. For instance:

    • Study Findings : A study evaluated various synthesized compounds for their antibacterial activity against gram-positive and gram-negative bacteria. Among them, certain derivatives demonstrated significant inhibition zones when tested using the disc diffusion method. The presence of electron-withdrawing groups like -NO2 in the benzene ring enhanced antibacterial activity .
    • Comparison Table : Below is a summary of the antibacterial activity of related compounds:
    Compound NameZone of Inhibition (mm)Activity Level
    J120Good
    J218Good
    J315Moderate
    J412Moderate

    Antitumor Activity

    Benzenesulfonic acid derivatives have been investigated for their potential antitumor effects:

    • Case Study : A recent study focused on benzenesulphonohydrazide derivatives, which share structural similarities with benzenesulfonic acid esters. These derivatives showed varying degrees of cytotoxicity against several cancer cell lines, including renal adenocarcinoma (769-P) and liver cancer (HepG2). The most potent compound exhibited an IC50 value of 1.94 µM against the 769-P cell line .
    • Cytotoxicity Data : The following table summarizes the IC50 values for selected compounds:
    Compound IDCell LineIC50 (µM)Selectivity
    Compound 1HepG210.5Moderate
    Compound 5769-P1.94High
    Compound 9H217015.0Moderate

    The biological activity of benzenesulfonic acid derivatives can be attributed to their ability to interact with cellular targets:

    • Caspase Activation : Some studies indicate that these compounds may induce apoptosis in cancer cells by activating caspases and destabilizing microtubules, leading to cell death .
    • Oxidative Phosphorylation Inhibition : Similar compounds have been identified as inhibitors of oxidative phosphorylation, suggesting a potential mechanism for their antibacterial and anticancer effects .

    Q & A

    Q. Table 1: Key Spectral Data for Functional Group Identification

    Functional GroupTechniqueKey Peaks/DataReference
    Sulfonate (S=O)FTIR1170 cm⁻¹ (asymmetric stretch)
    Methoxy (-OCH₃)¹H NMRδ 3.8 ppm (singlet, 3H)
    DinitrophenylUV/Visλmax 260 nm (π→π*), 350 nm (n→π*)

    Q. Table 2: Stability Under Accelerated Conditions

    ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)Reference
    pH 9, 25°C0.12 ± 0.035.8 h
    UV Light, 254 nm0.25 ± 0.052.8 h

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